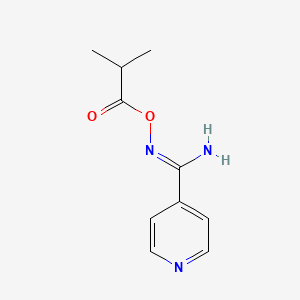![molecular formula C22H19NO3 B3900273 2-(4-butoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3900273.png)
2-(4-butoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
The compound “2-(4-butoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a derivative of isoquinoline . Isoquinoline is a heterocyclic aromatic organic compound, and it is a structural isomer of quinoline . Isoquinoline and its derivatives are a large group of natural plant alkaloids .
Synthesis Analysis
The synthesis of isoquinoline derivatives has been a topic of interest in organic and medicinal chemistry . Various methods have been reported for the synthesis of isoquinoline and its derivatives . For example, the Pomeranz-Fritsch method uses aromatic aldehydes and aminoacetal as initial compounds in producing isoquinolines by cyclization under acidic conditions .Molecular Structure Analysis
Isoquinoline is composed of a benzene ring fused to a pyridine ring . The structure of the compound “this compound” would be an extension of this basic isoquinoline structure .Chemical Reactions Analysis
Isoquinoline derivatives can undergo various chemical reactions. For instance, a copper (I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and CH3CN efficiently produces densely functionalized isoquinolines .Future Directions
properties
IUPAC Name |
2-(4-butoxyphenyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-2-3-14-26-17-12-10-16(11-13-17)23-21(24)18-8-4-6-15-7-5-9-19(20(15)18)22(23)25/h4-13H,2-3,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXKNAGBKMUKEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-{[(4-chlorophenyl)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B3900198.png)


![N,N-diethyl-1-(2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}-4-nitrophenyl)-3-piperidinecarboxamide](/img/structure/B3900223.png)
![3-{[(isopropylamino)(oxo)acetyl]hydrazono}-N-(2-methoxybenzyl)butanamide](/img/structure/B3900229.png)


![N'-[(4-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B3900254.png)
![N'-[2-(4-methyl-1-piperazinyl)-5-nitrobenzylidene]-3-nitrobenzohydrazide](/img/structure/B3900261.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3900267.png)

![N'-[(2-fluorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3900283.png)
![N'-[(4-fluorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B3900294.png)